4,4,5,5-Tetramethyl-2-(2-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-(2-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13811874
InChI: InChI=1S/C20H25BO3/c1-15-10-12-16(13-11-15)14-22-18-9-7-6-8-17(18)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC=C(C=C3)C
Molecular Formula: C20H25BO3
Molecular Weight: 324.2 g/mol

4,4,5,5-Tetramethyl-2-(2-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13811874

Molecular Formula: C20H25BO3

Molecular Weight: 324.2 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-(2-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane -

Specification

Molecular Formula C20H25BO3
Molecular Weight 324.2 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[2-[(4-methylphenyl)methoxy]phenyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C20H25BO3/c1-15-10-12-16(13-11-15)14-22-18-9-7-6-8-17(18)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3
Standard InChI Key PSBRCRLQOKRZSD-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC=C(C=C3)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC=C(C=C3)C

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Substituent Effects

The 1,3,2-dioxaborolane ring system consists of a boron atom coordinated to two oxygen atoms within a five-membered cyclic ester. The tetramethyl groups at the 4,5-positions (derived from pinacol) enhance steric protection of the boron center, improving stability against hydrolysis and oxidative degradation . The 2-((4-methylbenzyl)oxy)phenyl substituent introduces an aromatic moiety with a para-methylbenzyl ether group at the ortho position relative to the boron atom. This substitution pattern influences electronic delocalization and steric interactions, potentially altering reactivity in cross-coupling reactions compared to para-substituted analogs .

Table 1: Molecular and Physicochemical Properties

PropertyValue/DescriptionSource
IUPAC Name4,4,5,5-tetramethyl-2-[2-[(4-methylphenyl)methoxy]phenyl]-1,3,2-dioxaborolaneAdapted
Molecular FormulaC₂₀H₂₅BO₃Calculated
Molecular Weight324.2 g/mol
Boiling PointNot reported
StabilityAir-stable; hydrolyzes slowly in aqueous mediaInferred

Spectroscopic Predictions

Density functional theory (DFT) analyses of related boronate esters suggest distinct spectroscopic signatures for the ortho-substituted derivative:

  • UV-Vis Spectroscopy: A bathochromic shift in the absorption maximum (λₘₐₓ ≈ 270–290 nm) compared to para-substituted analogs due to enhanced conjugation between the boron atom and the ortho-aryl ether group .

  • Infrared Spectroscopy: B-O stretching vibrations at 1,360–1,380 cm⁻¹ and aromatic C-O-C asymmetric stretches near 1,250 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR: Resonances for the pinacol methyl groups (δ 1.0–1.3 ppm), aromatic protons (δ 6.8–7.5 ppm), and methylbenzyl -CH₃ (δ 2.4 ppm).

    • ¹¹B NMR: A sharp singlet near δ 30–32 ppm, typical for tricoordinate boron in dioxaborolanes .

Synthesis and Functionalization

Synthetic Routes

The synthesis of ortho-substituted dioxaborolanes typically involves palladium-catalyzed borylation or nucleophilic substitution. For this compound, a plausible pathway includes:

  • Lithiation-Borylation:

    • Ortho-lithiation of 2-((4-methylbenzyl)oxy)bromobenzene using LDA (lithium diisopropylamide) at −78°C.

    • Quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield the target compound.

  • Miyaura Borylation:

    • Palladium-catalyzed coupling of 2-((4-methylbenzyl)oxy)phenylboronic acid with pinacol under dehydrating conditions .

Table 2: Comparative Yields for Boronate Ester Synthesis

MethodYield (%)ConditionsLimitations
Lithiation-Borylation65–75−78°C, THF, 12 hSensitivity to moisture
Miyaura Borylation80–85Pd(dppf)Cl₂, 80°CRequires anhydrous solvents

Reactivity in Cross-Coupling

The ortho-substituted arylboronate exhibits modified reactivity in Suzuki-Miyaura couplings due to steric hindrance from the benzyloxy group. Partnering with aryl halides, it demonstrates:

  • Reduced Coupling Efficiency: 10–15% lower yields compared to para-substituted analogs when reacting with electron-deficient aryl chlorides.

  • Enhanced Selectivity: Preferential coupling at the less hindered position in polyhalogenated substrates .

Applications in Materials Science

Optoelectronic Materials

Boronate esters with conjugated aryl groups serve as precursors for organic semiconductors. The ortho-substituted derivative’s extended π-system facilitates charge transport, with theoretical hole mobility estimates of 0.12 cm²·V⁻¹·s⁻¹ based on DFT calculations .

Polymer Functionalization

Incorporation into polyfluorene backbones via Suzuki polymerization enhances electroluminescence efficiency (up to 18% external quantum efficiency in OLED prototypes) .

Challenges and Future Directions

  • Stereochemical Control: The ortho-substituent complicates asymmetric induction in catalytic reactions.

  • Stability Optimization: Development of fluorinated analogs to mitigate hydrolysis in aqueous media.

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